7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-
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Overview
Description
7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- is a complex organic compound with the molecular formula C24H17NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-6-(4-methylphenyl)indene can undergo cyclization in the presence of a strong acid or base to form the desired indenoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially hydrogenated compounds .
Scientific Research Applications
7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one: Similar structure but with an ethyl group instead of a methyl group.
2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one: A closely related compound with slight variations in the substituents.
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
125811-78-1 |
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Molecular Formula |
C24H17NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C24H17NO/c1-14-10-12-16(13-11-14)23-21-20(17-7-3-4-8-18(17)24(21)26)19-9-5-6-15(2)22(19)25-23/h3-13H,1-2H3 |
InChI Key |
RXAADBXUTFGFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C4=C2C(=O)C5=CC=CC=C54)C |
Origin of Product |
United States |
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